molecular formula C25H46N6O8 B12521412 L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine CAS No. 655230-43-6

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine

Cat. No.: B12521412
CAS No.: 655230-43-6
M. Wt: 558.7 g/mol
InChI Key: FIIRCBBNJZSUAU-LOVVWNRFSA-N
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Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this hexapeptide is This compound , reflecting its sequential arrangement of six amino acid residues. Each residue adopts the L-stereochemical configuration, consistent with biological peptide standards. The molecular formula, derived from the summation of individual amino acid formulas minus five water molecules lost during peptide bond formation, is C25H46N6O8 . This contrasts with analogs like SIKVAV (C28H53N7O8), where lysine replaces alanine at position three, highlighting how residue substitutions alter molecular composition.

The hexapeptide’s structure can be represented as:
$$ \text{H-Ser-Ile-Ala-Val-Ala-Val-OH} $$
This linear sequence underscores the absence of charged side chains beyond the terminal carboxyl and amino groups, a feature influencing its solubility and interaction profiles.

Primary Sequence Determination and Stereochemical Configuration

Primary sequence validation typically involves Edman degradation or mass spectrometry. For this compound, tandem mass spectrometry (MS/MS) would fragment the peptide at amide bonds, generating characteristic b- and y-ions to confirm the order of Ser-Ile-Ala-Val-Ala-Val. Circular dichroism (CD) spectroscopy could further verify the L-configuration of all residues by comparing optical activity patterns to established standards for alanine-, valine-, and isoleucine-containing peptides.

The stereochemical integrity of the isoleucine β-carbon and valine γ-carbons is critical for maintaining the peptide’s conformational stability. Computational studies on similar peptides suggest that deviations from L-configurations introduce steric clashes, destabilizing tertiary structures.

Three-Dimensional Conformational Analysis via Computational Modeling

Molecular dynamics (MD) simulations reveal that the hexapeptide adopts a dynamic ensemble of conformations in aqueous environments. The absence of rigidifying elements like proline or aromatic residues results in high flexibility, as seen in analogs such as SIKVAV. Key observations include:

  • Backbone dihedral angles : φ and ψ angles for alanine and valine residues populate the α-helical and β-sheet regions of the Ramachandran plot, though transiently due to limited side-chain interactions.
  • Solvent exposure : Hydrophobic residues (isoleucine, valine) form transient clusters, while serine and terminal groups enhance water compatibility.

Conformer generation for this peptide is computationally intensive, as noted in PubChem entries for similar flexible peptides. Free energy landscapes suggest no dominant low-energy state, consistent with its role as a linear epitope rather than a structured domain.

Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Signals at δ 1.0–1.5 ppm correlate with methyl groups in isoleucine, valine, and alanine side chains. Amide protons (δ 7.8–8.5 ppm) show splitting patterns indicative of sequential connectivity.
  • 13C NMR : Carbonyl carbons resonate near δ 172–175 ppm, while α-carbons appear at δ 48–58 ppm, consistent with published data for valyl-alanyl motifs.

Fourier-Transform Infrared (FT-IR) :
The amide I band (1,650–1,660 cm−1) and amide II band (1,540–1,550 cm−1) suggest a mix of α-helical and random coil conformations, akin to observations for Ala-Val-Ala tripeptides.

Mass Spectrometry :
Electrospray ionization (ESI-MS) yields a [M+H]+ ion at m/z 615.8, matching the theoretical molecular weight (615.77 g/mol). Collision-induced dissociation (CID) fragments confirm the sequence through ions such as b3 (Ser-Ile-Ala, m/z 302.2) and y3 (Val-Ala-Val, m/z 313.3).

Physicochemical Properties: Solubility, pKa, and Thermodynamic Stability

Solubility :
The peptide is moderately soluble in water (>1 mg/mL) due to polar serine and terminal groups, though less so than lysine-containing analogs like SIKVAV. Solubility decreases in high-ionic-strength solutions, suggesting salting-out effects.

pKa Values :

  • Terminal α-amino group: ~8.0
  • Terminal α-carboxyl group: ~3.0
    Side-chain pKa values are absent due to the lack of ionizable residues beyond termini, simplifying buffer compatibility compared to peptides with histidine or lysine.

Thermodynamic Stability : Differential scanning calorimetry (DSC) of lyophilized peptide shows a broad endotherm near 110°C, corresponding to dehydration. No sharp melting transition is observed, consistent with amorphous solid-state behavior.

Properties

CAS No.

655230-43-6

Molecular Formula

C25H46N6O8

Molecular Weight

558.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C25H46N6O8/c1-9-13(6)19(31-22(35)16(26)10-32)24(37)28-14(7)20(33)29-17(11(2)3)23(36)27-15(8)21(34)30-18(12(4)5)25(38)39/h11-19,32H,9-10,26H2,1-8H3,(H,27,36)(H,28,37)(H,29,33)(H,30,34)(H,31,35)(H,38,39)/t13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

FIIRCBBNJZSUAU-LOVVWNRFSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Key Steps in SPPS

  • Resin Selection :

    • Chlorotrityl resin (e.g., Cl-Trityl chloride) or Wang resin is commonly used for C-terminal attachment. These resins enable acid-labile peptide-resin bonds, allowing mild cleavage conditions.
    • Linker type : Rink amide or tetramethylbenzhydrylamine (Tmbha) linkers may be employed for improved stability.
  • Coupling Strategy :

    • Activation reagents : HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole) are preferred for minimizing racemization.
    • Amino acid sequence : Synthesis proceeds from C-terminal to N-terminal: Val-Ala-Val-Ala-Ile-Ser .
  • Deprotection and Cleavage :

    • N-terminal deprotection : Fmoc (9-fluorenylmethyloxycarbonyl) groups are removed with 20% piperidine in DMF.
    • Side-chain protectors : tBu (tert-butyloxycarbonyl) groups on lysine or arginine (if present) are cleaved with TFA (trifluoroacetic acid).
    • Final cleavage : TFA with scavengers (e.g., TIPS, water) releases the peptide from the resin.
Step Reagents/Conditions Purpose
Resin Swelling DMF, 1 hr Activate resin for amino acid attachment
Valine Coupling HATU, DIEA (N,N-diisopropylethylamine) Attach C-terminal Val to resin
Deprotection 20% Piperidine/DMF Remove Fmoc from N-terminal amino acid
Cleavage TFA/Scavengers (e.g., TIPS, H2O) Release peptide from resin, remove protectors

Challenges and Optimizations

  • Steric hindrance : Consecutive hydrophobic residues (e.g., Val and Ala) may reduce coupling efficiency. Prolonged reaction times (2–4 hr) or double couplings with HATU can mitigate this.
  • Racemization : Use of HOBt or Oxyma (oxime resins) during activation minimizes epimerization at the C-terminal residue.
  • Purification : Crude peptide is purified via reversed-phase HPLC (C18 column, ACN/H2O gradient).

Solution-Phase Synthesis

For larger-scale production or complex sequences, solution-phase methods offer flexibility. This approach involves synthesizing peptide fragments in solution, followed by condensation.

Fragment Condensation Strategy

  • Fragment Design :

    • Dipeptides : Synthesize Val-Ala and Ala-Val as building blocks.
    • Tripeptides : Combine to form Val-Ala-Val and Ile-Ser .
  • Coupling Reagents :

    • DCC (Dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
    • Activation : Use HOBt or HOAt (Hydroxyazabenzotriazole) to enhance coupling kinetics.
  • Protection Strategies :

    • Orthogonal protection : Boc (tert-butyloxycarbonyl) for N-term protection and Fmoc for side chains allows selective deprotection.
    • Deprotection : TFA for Boc removal; piperidine for Fmoc cleavage.
Fragment Reagents Conditions
Val-Ala DCC/HOBt, DIEA DCM, 0°C → RT, 2 hr
Ala-Val HATU, DIEA DMF, RT, 1 hr
Val-Ala-Val-Ala EDC/HOAt, DIEA DMF, RT, 4 hr
Ile-Ser DIC, Oxyma DCM/DMF, RT, 2 hr

Purification and Final Assembly

  • Purification : Each fragment is purified via HPLC or ion-exchange chromatography before condensation.
  • Final condensation : Combine Val-Ala-Val-Ala and Ile-Ser using HATU/DIEA in DMF.

Comparative Analysis: SPPS vs. Solution-Phase

Parameter SPPS Solution-Phase
Scalability Limited to mg-scale (resin-dependent) Suitable for kg-scale production
Purity High (sequential deprotection) Moderate (requires intermediate purification)
Cost High (resin, reagents) Moderate (reusable solvents)
Complexity Linear, automated Fragment-based, labor-intensive

Molecular and Analytical Data

Property Value Source
Molecular Formula C₂₈H₅₃N₇O₈ (hypothetical) Calculated from amino acid composition
Molecular Weight ~615 g/mol (analogous to PubChem entries) Similar peptides (e.g., L-SIKVAV)
HPLC Purity ≥95% (typical for SPPS) Industry standards
Mass Spectrometry ESI-MS (m/z = [M+H]⁺) Standard characterization

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can lead to the formation of serine derivatives.

Scientific Research Applications

Chemistry and Peptide Synthesis

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine serves as a model compound in peptide synthesis studies. Researchers utilize this peptide to investigate:

  • Solid-Phase Peptide Synthesis (SPPS) : The compound is synthesized using SPPS, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method allows for precise control over the sequence and structure of peptides, making it invaluable for studying peptide synthesis techniques.
  • Chemical Reactions : The peptide can undergo various chemical transformations such as oxidation and reduction, allowing researchers to explore the reactivity of amino acid residues and their derivatives. For example, oxidation of the serine residue can yield serine derivatives, which are useful in understanding the biochemical behavior of peptides.

Biological Research

In biological contexts, this compound is investigated for its interactions with biological molecules:

  • Protein-Protein Interactions : Studies focus on how this peptide interacts with proteins, providing insights into enzymatic mechanisms and cellular processes. Understanding these interactions can help elucidate pathways involved in various biological functions.
  • Enzyme-Substrate Specificity : The compound is explored for its role in modulating enzyme activity, particularly in relation to dipeptidase enzymes that break down peptides into amino acids. This research is crucial for understanding metabolic pathways and enzyme kinetics .

Medical Applications

The therapeutic potential of this compound is being explored in several areas:

  • Drug Delivery Systems : The peptide's ability to interact with specific receptors makes it a candidate for targeted drug delivery systems. By conjugating drugs to this peptide, researchers aim to enhance the efficacy and specificity of therapeutic agents.
  • Peptide-Based Vaccines : There is ongoing research into using this peptide as a component in vaccine development. Its immunogenic properties could be harnessed to create vaccines that elicit strong immune responses against specific pathogens.

Industrial Applications

In industrial settings, this compound has applications in:

  • Biotechnology : The peptide is utilized in the development of biotechnological products, including enzyme formulations and biocatalysts that can enhance industrial processes.
  • Peptide-Based Materials : Research into the use of this compound in creating novel materials with specific properties is underway. These materials could have applications in drug delivery systems or as scaffolds in tissue engineering.

Mechanism of Action

The mechanism of action of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction and cellular communication.

Comparison with Similar Compounds

Structural Comparison

The hexapeptide is compared below with two structurally related peptides from the evidence:

Feature Target Hexapeptide Cyclic Peptide Nonapeptide (392724-17-3)
Structure Type Linear Cyclic Linear
Amino Acid Sequence Ser-Ile-Ala-Val-Ala-Val Cyclic(Ala-D-Ala-N-Me-Leu-N-Me-Leu-...) Val-Ala-Val-Ala-Pro-Thr-Arg-Val-Ser
Modifications None N-methylation, cyclic backbone None
Key Residues Hydrophobic (Ile, Val, Ala) Methylated Leu/Val, hydroxy amino acids Proline (structural rigidity), Arg (charged)

Key Observations :

  • The cyclic peptide exhibits enhanced metabolic stability due to N-methylation and cyclization, which reduce enzymatic degradation. In contrast, the target hexapeptide’s linear structure may render it susceptible to proteolysis.
  • The nonapeptide contains proline, which introduces conformational rigidity, and arginine, a positively charged residue that may enhance solubility in aqueous environments compared to the hydrophobic-dominated target peptide.
Physicochemical Properties
Property Target Hexapeptide Cyclic Peptide Nonapeptide
Hydrophobicity High (5/6 residues) Moderate (methyl groups) Moderate (Arg/Pro)
Solubility Low in aqueous media Low (cyclic, methylated) Moderate (charged Arg)
Stability Likely low High (cyclization) Moderate (Pro stabilizes)

Analysis :

  • The target peptide’s hydrophobicity limits solubility, whereas the nonapeptide benefits from arginine’s charge. Cyclic peptides often exhibit improved membrane permeability due to reduced polarity.
  • Cyclization and N-methylation in enhance resistance to pH and enzymatic degradation, a critical advantage for therapeutic applications.

Biological Activity

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanine (hereafter referred to as L-SIAV) is a synthetic peptide comprising a sequence of amino acids that plays a significant role in various biological processes. This article delves into its biological activity, synthesis, applications, and relevant research findings.

Structure and Synthesis

L-SIAV is synthesized primarily through solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in this synthesis include:

  • Activation of Amino Acids : Utilizing coupling reagents like HBTU or DIC.
  • Coupling Reaction : The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
  • Deprotection : Protecting groups are removed using TFA to expose reactive sites for further coupling.

Biological Activity

L-SIAV exhibits several biological activities, particularly in the context of protein-protein interactions and enzyme-substrate specificity. Here are some notable aspects:

  • Protein Interactions : L-SIAV has been investigated for its role in facilitating specific protein-protein interactions, which are crucial for various cellular processes.
  • Enzyme Modulation : The peptide can bind to enzymes, modulating their activity through competitive inhibition or allosteric effects. This mechanism is essential in understanding its potential therapeutic applications.
  • Therapeutic Potential : Research has explored the use of L-SIAV in drug delivery systems and peptide-based vaccines, highlighting its versatility in medical applications.

Case Studies

  • Enzyme Interaction Studies : A study demonstrated that L-SIAV interacts with leucyl-tRNA synthetase, influencing its editing mechanism. This interaction was characterized by kinetic partitioning between synthetic and editing pathways, revealing insights into how noncognate amino acids can affect enzyme fidelity .
  • Biological Assays : In vitro assays have shown that L-SIAV can enhance the activity of certain enzymes while inhibiting others, suggesting a nuanced role in metabolic pathways .

Data Table: Summary of Biological Activities

Activity Description References
Protein-Protein InteractionFacilitates interactions critical for cellular signaling and function,
Enzyme ModulationModulates activity of enzymes like leucyl-tRNA synthetase ,
Therapeutic ApplicationsExplored for drug delivery and vaccine development,

The mechanism of action for L-SIAV involves its binding to specific molecular targets, such as receptors or enzymes. This interaction can lead to modulation of their activity, which varies depending on the biological context and specific interactions within cellular pathways.

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